molecular formula C8H10FN3O B13341421 4-(Aminomethyl)-3-fluoro-N'-hydroxybenzene-1-carboximidamide

4-(Aminomethyl)-3-fluoro-N'-hydroxybenzene-1-carboximidamide

Cat. No.: B13341421
M. Wt: 183.18 g/mol
InChI Key: DNJUBYITMSWECH-UHFFFAOYSA-N
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Description

4-(Aminomethyl)-3-fluoro-N’-hydroxybenzene-1-carboximidamide is an organic compound with a unique structure that includes an aminomethyl group, a fluorine atom, and a hydroxybenzene carboximidamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Aminomethyl)-3-fluoro-N’-hydroxybenzene-1-carboximidamide typically involves multi-step organic reactions. One common method starts with the preparation of the intermediate compounds, which are then subjected to further reactions to obtain the final product. For instance, the starting material could be a fluorobenzene derivative, which undergoes aminomethylation and subsequent reactions to introduce the carboximidamide group.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of specific catalysts, solvents, and temperature control to facilitate the reactions. The process might also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-(Aminomethyl)-3-fluoro-N’-hydroxybenzene-1-carboximidamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: The fluorine atom and other functional groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzene derivatives.

Scientific Research Applications

4-(Aminomethyl)-3-fluoro-N’-hydroxybenzene-1-carboximidamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in biochemical studies to investigate enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(Aminomethyl)-3-fluoro-N’-hydroxybenzene-1-carboximidamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites, inhibiting or modulating the activity of these targets. The pathways involved can include signal transduction, metabolic regulation, and other cellular processes.

Comparison with Similar Compounds

Similar Compounds

    4-(Aminomethyl)benzoic acid: Shares the aminomethyl group but lacks the fluorine and hydroxybenzene carboximidamide moiety.

    4-(Aminomethyl)indole: Contains the aminomethyl group and is used in different applications.

    4-Aminocoumarin derivatives: Have similar functional groups and are used in various biological and chemical applications.

Uniqueness

4-(Aminomethyl)-3-fluoro-N’-hydroxybenzene-1-carboximidamide is unique due to the presence of the fluorine atom and the specific arrangement of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C8H10FN3O

Molecular Weight

183.18 g/mol

IUPAC Name

4-(aminomethyl)-3-fluoro-N'-hydroxybenzenecarboximidamide

InChI

InChI=1S/C8H10FN3O/c9-7-3-5(8(11)12-13)1-2-6(7)4-10/h1-3,13H,4,10H2,(H2,11,12)

InChI Key

DNJUBYITMSWECH-UHFFFAOYSA-N

Isomeric SMILES

C1=CC(=C(C=C1/C(=N/O)/N)F)CN

Canonical SMILES

C1=CC(=C(C=C1C(=NO)N)F)CN

Origin of Product

United States

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